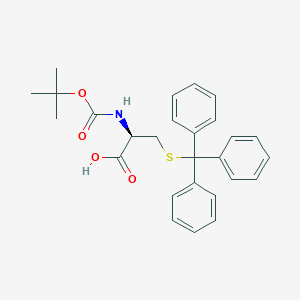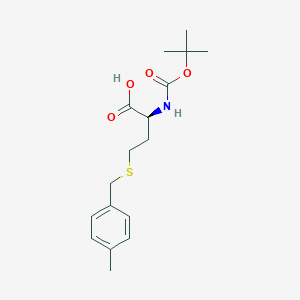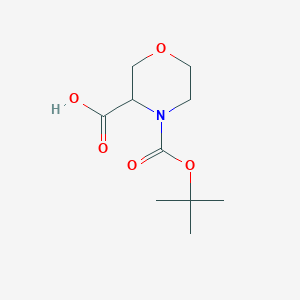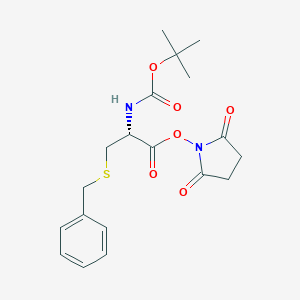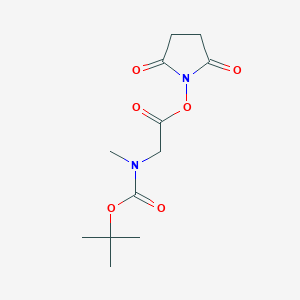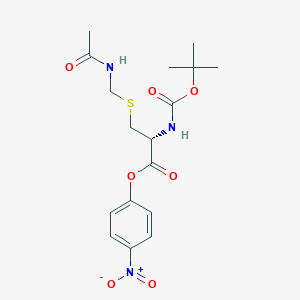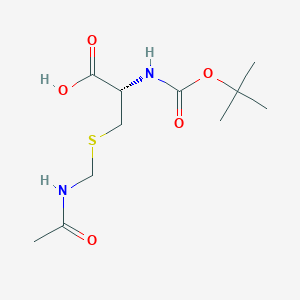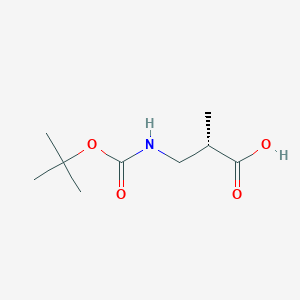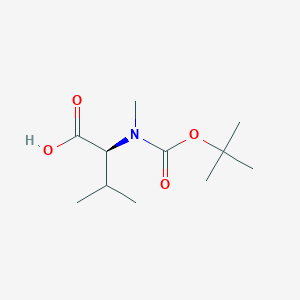
Boc-N-Me-Val-OH
Overview
Description
Boc-N-Me-Val-OH, also known as tert-butoxycarbonyl-N-methyl-L-valine, is an organic compound with the molecular formula C11H21NO4. It is a derivative of the amino acid valine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the hydrogen atom on the nitrogen is replaced by a methyl group. This compound is commonly used in peptide synthesis as a protecting group for the amino group, which can be removed under acidic conditions .
Mechanism of Action
Boc-N-Me-Val-OH, also known as Boc-N-methyl-L-valine or N-Boc-N-methyl-L-valine, is an amino acid derived compound that serves as a useful pharmaceutical intermediate . It is employed as a reagent in organic synthesis .
Target of Action
It is known to be used in the synthesis of lactam analog of actinomycin d, a potential antitumor chemotherapeutic agent .
Mode of Action
For instance, it has been used in the Rh-catalyzed carbene insertion into the N-H bond of the amide .
Biochemical Pathways
It is known to be involved in the synthesis of complex molecules, such as the lactam analog of actinomycin d .
Pharmacokinetics
It is known to be a solid compound with a molecular weight of 23129 .
Result of Action
It is known to be a useful pharmaceutical intermediate and a reagent used in organic synthesis .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-N-Me-Val-OH can be synthesized through a multi-step chemical process. One common method involves the reaction of N-Boc-valine with iodomethane in the presence of a base such as sodium hydride. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) at room temperature for 24 hours. The resulting product is then purified through extraction and recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Boc-N-Me-Val-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It can be used in peptide synthesis where the Boc-protected amino group reacts with other amino acids or peptide fragments to form peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Deprotection: The removal of the Boc group yields N-methyl-L-valine.
Coupling: The primary product is a peptide chain with this compound incorporated at specific positions.
Scientific Research Applications
Boc-N-Me-Val-OH has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Boc-L-valine: Similar to Boc-N-Me-Val-OH but without the methyl group on the nitrogen.
Boc-L-leucine: Another Boc-protected amino acid with a different side chain.
Boc-L-isoleucine: Similar structure but with a different arrangement of the side chain.
Uniqueness
This compound is unique due to the presence of the methyl group on the nitrogen, which can influence the steric and electronic properties of the compound. This modification can affect the reactivity and selectivity in peptide synthesis, making it a valuable tool for researchers .
Properties
IUPAC Name |
(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUAXAVJMJDPDH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426676 | |
| Record name | Boc-N-methyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45170-31-8 | |
| Record name | Boc-N-methyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


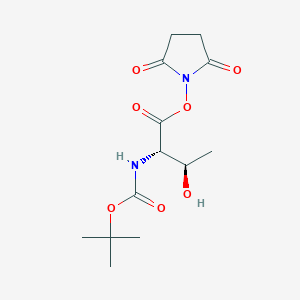
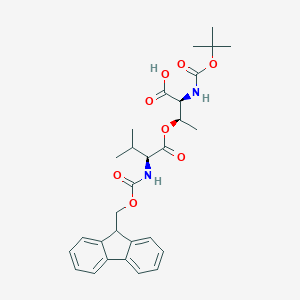
![(2S,3R)-3-[(4-chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B558051.png)
![tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B558058.png)
